molecular formula C21H29N5O7S B2921836 N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872976-35-7

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2921836
CAS No.: 872976-35-7
M. Wt: 495.55
InChI Key: VLQXXBOPBBUUNK-UHFFFAOYSA-N
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Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (CAS: 872976-35-7) is a synthetic oxalamide derivative characterized by a complex heterocyclic architecture. Its molecular formula is C21H29N5O7S, with a molecular weight of 495.6 g/mol . Key structural features include:

  • A 1,3-oxazinan-2-yl core substituted with a 3,4-dimethoxyphenylsulfonyl group.
  • An N-linked imidazole-propyl chain at the N1 position.
  • An oxalamide bridge connecting the imidazole-propyl and oxazinan-methyl moieties.

Properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O7S/c1-31-17-6-5-16(13-18(17)32-2)34(29,30)26-10-4-12-33-19(26)14-24-21(28)20(27)23-7-3-9-25-11-8-22-15-25/h5-6,8,11,13,15,19H,3-4,7,9-10,12,14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQXXBOPBBUUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has attracted attention for its potential biological activities. This compound features an imidazole ring, an oxalamide linkage, and a complex substitution pattern that may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₄O₄S
  • Molecular Weight : 358.39 g/mol

Biological Activity

Research indicates that compounds containing imidazole and oxalamide moieties exhibit a variety of biological activities. The following sections detail the specific activities associated with this compound.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of imidazole derivatives. For instance:

  • Mechanism : The imidazole ring can interact with biological membranes and enzymes, disrupting cellular processes in bacteria and fungi.
Pathogen Minimum Inhibitory Concentration (MIC) Comparison to Standard Drugs
Staphylococcus aureus4 - 32 μg/mLMore active than chloramphenicol
Escherichia coli64 - 256 mg/mLComparable to standard antibiotics
Candida albicans64 - 256 mg/mLEffective against resistant strains

Studies have shown that derivatives similar to this compound demonstrate significant activity against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Activity

Imidazole derivatives have also been reported to exhibit anti-inflammatory effects. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Activity

Research indicates that compounds with similar structures may possess anticancer properties:

  • Mechanism : These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of various imidazole derivatives against resistant bacterial strains. The compound showed significant activity at concentrations lower than standard treatments, indicating its potential as a new antimicrobial agent .
  • Anti-inflammatory Research :
    In a controlled trial assessing anti-inflammatory effects, compounds related to this oxalamide demonstrated a reduction in edema and inflammatory markers in animal models .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3,4-dimethoxy groups in the target compound likely improve water solubility compared to mesityl (Analog 2) or nitro (Analog 3) substituents, but may reduce lipophilicity relative to methyl-rich analogs .
  • Molecular Weight : The target compound’s higher molecular weight (495.6 vs. 465.5–485.5) could impact bioavailability, as molecules >500 g/mol often face challenges in passive diffusion .
  • Electronic Properties : The electron-donating methoxy groups in the target compound contrast with the electron-withdrawing nitro group in Analog 3, which may influence reactivity and binding to targets like enzymes or receptors .

Stability and Reactivity

  • Hydrolytic Stability : The sulfonyl group in the target compound is expected to confer stability against hydrolysis, as seen in Analog 3’s nitro-substituted sulfonamide .
  • Oxidative Stability : The 3,4-dimethoxy substituents may offer antioxidant properties, whereas Analog 3’s nitro group could increase susceptibility to reductive metabolism .

Pharmacological Implications (Theoretical)

  • Target Affinity : The imidazole moiety in the target compound and Analog 1 may facilitate interactions with metalloenzymes or histamine receptors, whereas Analog 3’s morpholine group could target amine transporters .
  • Solubility-Bioavailability Trade-off : The target compound’s polarity may favor aqueous solubility but limit blood-brain barrier penetration compared to Analog 2’s hydrophobic mesityl group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?

  • Methodology : The compound’s synthesis involves multi-step reactions.

  • Step 1 : Prepare the 3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl intermediate via sulfonylation of 1,3-oxazinan-2-yl derivatives using 3,4-dimethoxybenzenesulfonyl chloride in dichloromethane (DCM) under reflux (60–70°C, 6–8 hours) .
  • Step 2 : Couple the intermediate with N1-(3-(1H-imidazol-1-yl)propyl)oxalamide using oxalyl chloride as an activating agent in tetrahydrofuran (THF) at 0–5°C, followed by amine addition .
    • Key Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm purity using HPLC (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of imidazole protons (δ 7.5–7.7 ppm), oxazinan methylene groups (δ 3.8–4.2 ppm), and sulfonyl aromatic protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+^+) matching the theoretical molecular weight (C23_{23}H29_{29}N5_{5}O6_{6}S: 527.18 g/mol) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S content (tolerance: ±0.3%) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS Category 2) .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., oxalyl chloride) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Experimental Design :

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (THF, DCM) to maximize solubility and minimize side reactions .
  • Catalyst Optimization : Test Lewis acids (e.g., ZnCl2_2) to accelerate sulfonylation or coupling steps .
  • Machine Learning : Apply Bayesian optimization algorithms to predict ideal temperature, solvent ratios, and reaction times .
    • Data Contradictions : Lower yields in DMF (despite high polarity) may arise from competing hydrolysis; THF/DCM mixtures (1:2) often resolve this .

Q. What computational methods are suitable for analyzing this compound’s structure-activity relationships (SAR)?

  • Molecular Modeling :

  • Docking Studies : Use AutoDock Vina to assess binding affinity with biological targets (e.g., kinases, cytochrome P450) by analyzing hydrogen bonds between the sulfonyl group and active-site residues .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and nucleophilic/electrophilic sites .
    • Validation : Compare computational results with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can biological activity assays be designed to evaluate its therapeutic potential?

  • In Vitro Protocols :

  • Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) and caspase-3 activation measurements .
    • Data Interpretation : Address contradictions (e.g., high in vitro activity but low bioavailability) by modifying the oxazinan moiety to enhance solubility .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Case Study : If 1H^1H-NMR shows unexpected splitting in imidazole protons:

  • Hypothesis : Rotameric forms due to restricted rotation around the oxalamide bond.
  • Solution : Acquire variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures (e.g., 80°C in DMSO-d6_6) .
    • Cross-Validation : Confirm using 2D NMR (COSY, HSQC) to assign overlapping signals .

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